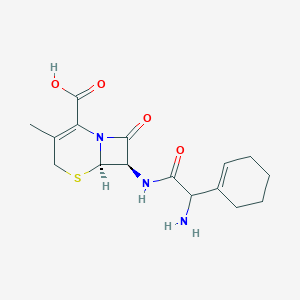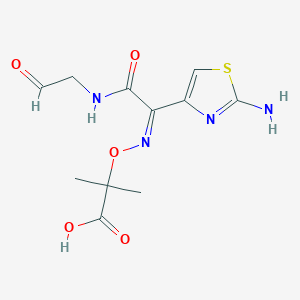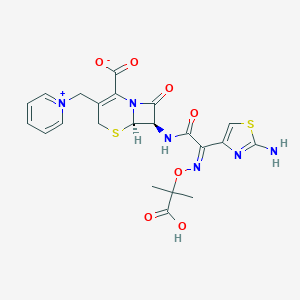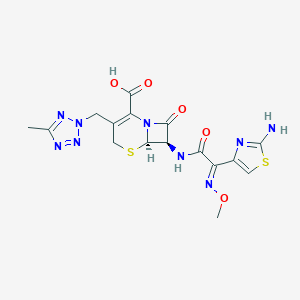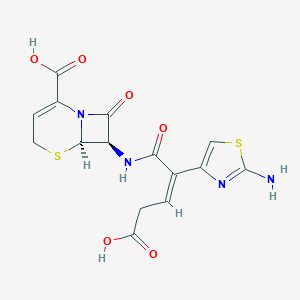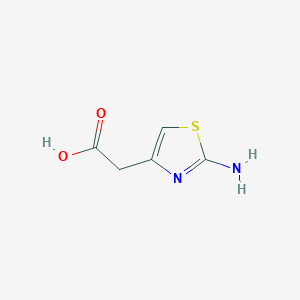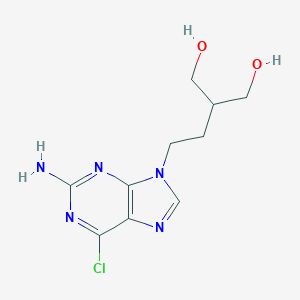
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
Übersicht
Beschreibung
The compound “2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol” is a mono-constituent substance . It has a molecular weight of 271.7 and a molecular formula of C10H14N5O2Cl . The IUPAC name for this compound is 2-[(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol .
Molecular Structure Analysis
The crystal structure of a similar compound, 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, has been studied . The structure is triclinic, with a = 7.7966 (3) Å, b = 8.2167 (4) Å, c = 12.9574 (7) Å, α = 82.444 (4)°, β = 81.604 (4)°, γ = 86.751 (4)°, and V = 813.46 (7) Å^3 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are also provided .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The melting point is 237-239°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- Synthesis Techniques : The compound has been synthesized through various methods. For example, Mishnev et al. (1979) detailed the synthesis of a similar compound, 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine, and its amination to yield 6-amino derivatives (Mishnev et al., 1979).
- Structural Analysis : The structure of these compounds was established using NMR and IR spectroscopy, as well as X-ray diffraction studies, confirming certain configurational orientations.
Antiviral Activity
- Potential in Antiviral Therapeutics : Harnden et al. (1987) explored the antiviral properties of related compounds, finding that certain derivatives showed high activity against herpes simplex virus types 1 and 2 in cell cultures (Harnden et al., 1987).
Immunomodulatory Effects
- Immunosuppressant Applications : Xu Yun-gen (2008) reviewed the developments of FTY720, a compound closely related to 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, highlighting its potential in treating autoimmune disorders, organ transplantation rejection, tumors, and inflammatory diseases (Xu Yun-gen, 2008).
Physiological Impacts and Modelling
- Physiological Modelling : Meno-Tetang et al. (2006) developed a physiologically based pharmacokinetic model for FTY720 in rats, predicting its distribution in various organs. This model helps understand the disposition of such compounds in biological systems (Meno-Tetang et al., 2006).
Functional Derivatives and Applications
- Derivative Synthesis : Venkataraman et al. (2013) synthesized a variety of functional cyclic carbonate monomers starting from 2-amino-1,3-propane diols, demonstrating the versatility of this chemical backbone in creating biodegradable polymers for biomedical applications (Venkataraman et al., 2013).
Electrochemical Studies
- Electrocatalytic Properties : Li et al. (2017) explored the electrocatalytic hydrogen generation from water using a copper complex supported by a related compound, highlighting the potential of such substances in energy conversion processes (Li et al., 2017).
Therapeutic Potential
- Therapeutic Effects in Autoimmune Diseases : Chiba et al. (2012) discussed the therapeutic effects of Fingolimod, a drug structurally similar to 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, on experimental autoimmune encephalomyelitis, demonstrating its immunomodulatory effects (Chiba et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If inhaled: remove person to fresh air and keep comfortable for breathing (P304+P340) .
Eigenschaften
IUPAC Name |
2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCDRZLIWVLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465528 | |
| Record name | 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol | |
CAS RN |
172529-94-1 | |
| Record name | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172529-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



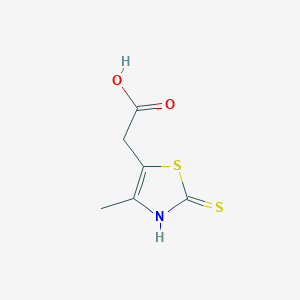
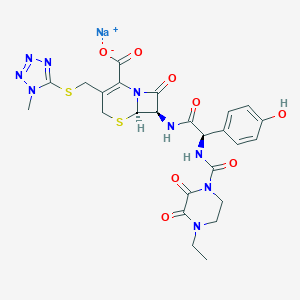
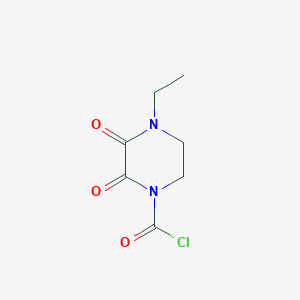
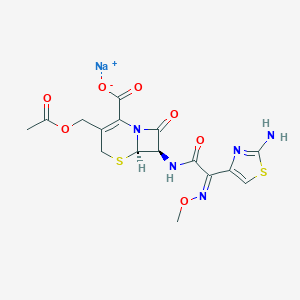
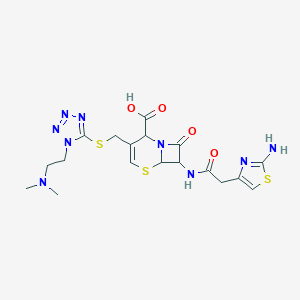
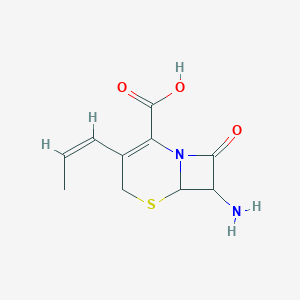
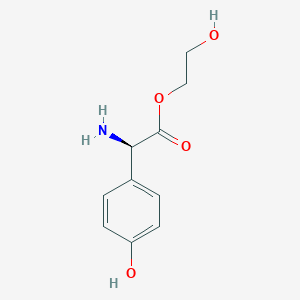
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)
